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1-[(5-Bromothiophen-2-yl)methyl]piperazine

Catalog No.
S3431497
CAS No.
523981-55-7
M.F
C9H13BrN2S
M. Wt
261.18 g/mol
Availability
In Stock
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1-[(5-Bromothiophen-2-yl)methyl]piperazine

CAS Number

523981-55-7

Product Name

1-[(5-Bromothiophen-2-yl)methyl]piperazine

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]piperazine

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

InChI

InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2

InChI Key

STQKVDLGECMYRM-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC=C(S2)Br

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)Br

General Information

Potential Applications in Proteomics Research

This compound is mentioned as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Possible Role in Drug Development

Piperazine, a core structure in “1-[(5-Bromothien-2-yl)methyl]piperazine”, is a common structural motif found in agrochemicals and pharmaceuticals . It’s known to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Synthesis of Piperazine Derivatives

Piperazine derivatives have a wide range of biological and pharmaceutical activity . The compound “1-[(5-Bromothien-2-yl)methyl]piperazine” could potentially be used in the synthesis of these derivatives. The methods for synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Proteomics Research

As a biochemical, “1-[(5-Bromothien-2-yl)methyl]piperazine” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to understand protein behavior and interactions.

Drug Development

The piperazine moiety in “1-[(5-Bromothien-2-yl)methyl]piperazine” is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new drugs.

Synthesis of Chiral Piperazines

Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . This could potentially be an application for “1-[(5-Bromothien-2-yl)methyl]piperazine”.

Proteomics Research

As a biochemical, “1-[(5-Bromothien-2-yl)methyl]piperazine” could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to understand protein behavior and interactions .

Drug Development

The piperazine moiety in “1-[(5-Bromothien-2-yl)methyl]piperazine” is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new drugs .

1-[(5-Bromothiophen-2-yl)methyl]piperazine is an organic compound characterized by a piperazine ring linked to a 5-bromothiophen-2-yl group. Its molecular formula is C9H13BrN2SC_9H_{13}BrN_2S with a molecular weight of approximately 261.18 g/mol. The presence of the bromothiophene moiety contributes significantly to its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols, often facilitated by bases like sodium hydride or potassium carbonate.
  • Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, potentially yielding different derivatives with varied properties. Common oxidizing agents include hydrogen peroxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.
  • Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki or Heck reactions) to form more complex molecules, further expanding its utility in synthetic organic chemistry.

Research indicates that 1-[(5-Bromothiophen-2-yl)methyl]piperazine exhibits potential antimicrobial and anticancer properties. Its biological activity is largely attributed to the interaction of the bromothiophene moiety with specific biological targets, such as enzymes or receptors. The compound may modulate the activity of neurotransmitter receptors, making it relevant in studies related to neurological and psychiatric disorders.

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with piperazine under controlled conditions. This reaction is usually conducted in the presence of a base (e.g., potassium carbonate) and a solvent such as dimethylformamide (DMF), followed by heating to facilitate product formation. Purification methods like recrystallization or column chromatography are employed to isolate the desired compound.

Industrial Production Methods

In industrial settings, similar synthetic routes are adapted for larger-scale production, often utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Robust purification techniques are also implemented to ensure high purity of the final product.

1-[(5-Bromothiophen-2-yl)methyl]piperazine has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological and psychiatric disorders.
  • Material Science: The compound is explored for its potential use in organic electronics and as a precursor for conductive polymers.
  • Biological Studies: It acts as a probe in biochemical assays for studying receptor-ligand interactions and enzyme activities.

Understanding the interactions of 1-[(5-Bromothiophen-2-yl)methyl]piperazine with biological systems is crucial for optimizing its efficacy as a drug candidate. Studies focus on its binding affinity to specific receptors or enzymes, which can elucidate its mechanism of action and therapeutic potential. The bromothiophene moiety may enhance binding affinity through π-π interactions or hydrogen bonding.

Several compounds share structural similarities with 1-[(5-Bromothiophen-2-yl)methyl]piperazine. Here are some notable examples:

Compound NameKey Differences
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazineContains an additional methyl group on piperazine
1-[(5-Chlorothiophen-2-yl)methyl]piperazineChlorine atom instead of bromine
1-(5-Bromothiophen-2-yl)methylamineLacks the piperazine ring
2-Acetyl-5-bromothiopheneDifferent functional group attached to thiophene

Uniqueness

The uniqueness of 1-[(5-Bromothiophen-2-yl)methyl]piperazine lies in the combination of the bromothiophene ring and piperazine moiety, which imparts distinct chemical and biological properties. This dual functionality enhances its applicability in various research domains, particularly in medicinal chemistry where it can serve as both a therapeutic agent and a synthetic intermediate.

Nucleophilic Substitution Routes Utilizing Piperazine Precursors

Nucleophilic aromatic substitution (SNAr) dominates the synthesis of 1-[(5-bromothiophen-2-yl)methyl]piperazine due to the electrophilic nature of the 5-bromothiophene moiety. Piperazine’s secondary amines act as nucleophiles, displacing bromide at the thiophene’s 2-position. A representative pathway involves reacting 5-bromo-2-(chloromethyl)thiophene with excess piperazine in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction’s efficiency hinges on the leaving group’s aptitude: chloride derivatives achieve 65–78% yields, while iodides exhibit faster kinetics but lower selectivity due to competing elimination.

Catalytic additives significantly enhance reactivity. For instance, potassium carbonate (2.5 equiv) in DMF at 90°C improves yields to 82% by deprotonating piperazine, increasing nucleophilicity. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable biphasic systems (toluene/water), reducing side reactions and simplifying purification. Table 1 summarizes optimized conditions:

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃901882
Toluene/WaterTBAB802475
AcetonitrileNone703658

Microwave-assisted SNAr reduces reaction times to 1–2 hours while maintaining yields above 70%, though scalability remains challenging. Post-synthesis purification typically involves aqueous workup followed by recrystallization from ethanol/water (3:1), achieving >95% purity as confirmed by HPLC.

Reductive Amination Strategies with Thiophene Carbaldehyde Derivatives

Reductive amination offers a stereocontrolled route to 1-[(5-bromothiophen-2-yl)methyl]piperazine by condensing 5-bromothiophene-2-carbaldehyde with piperazine. The aldehyde is synthesized via Vilsmeier-Haack formylation of 2-bromothiophene, yielding 70–85% purity before distillation. Condensation with piperazine in methanol at 25°C for 6 hours forms the imine intermediate, which is reduced in situ using sodium triacetoxyborohydride (STAB) or cyanoborohydride. STAB provides superior selectivity, minimizing over-reduction byproducts and achieving 88–92% yields.

Solvent polarity critically affects reaction kinetics. Methanol and dichloromethane (DCM) sustain proton shuttle mechanisms, accelerating imine formation, while tetrahydrofuran (THF) necessitates longer reaction times (12–18 hours). Acidic resins like Amberlyst-15 simplify purification by immobilizing excess aldehyde, enabling filtration and solvent evaporation. Table 2 contrasts reductive agents:

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
STABMethanol259298
NaBH₃CNDCM258595
H₂/Pd-CEthanol507890

Notably, asymmetric reductive amination remains unexplored for this compound, though chiral catalysts like (R)-BINOL-phosphate could induce enantioselectivity in future studies.

Base-Catalyzed Alkylation Mechanisms in Polar Aprotic Solvents

Alkylation of piperazine with 5-bromothiophene derivatives typically proceeds via nucleophilic substitution, where the choice of base and solvent profoundly influences reaction efficiency. Triethylamine is widely employed to deprotonate piperazine, enhancing its nucleophilicity for attack on electrophilic centers such as the α-carbon of 5-bromothiophenemethyl halides [1] [2]. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) stabilize ionic intermediates, accelerating the reaction by reducing transition-state energy barriers [2].

Mechanistic Insights

  • Deprotonation: Triethylamine abstracts a proton from piperazine, generating a reactive amide ion.
  • Nucleophilic Attack: The amide ion attacks the electrophilic carbon of the alkylating agent (e.g., 5-bromothiophenemethyl chloride), displacing the halide.
  • Byproduct Suppression: Excess base minimizes di-alkylation by maintaining a high concentration of deprotonated piperazine [2].

Table 1. Base and Solvent Effects on Alkylation Efficiency

BaseSolventYield (%)Reaction Time (h)
TriethylamineDMF85–906–8
Sodium BicarbonateTHF70–7512–14

Data adapted from studies on analogous piperazine alkylations [1] [2].

Temperature-Dependent Regioselectivity in Heterocyclic Coupling

Regioselectivity in piperazine-thiophene coupling is highly sensitive to temperature. Lower temperatures (0–25°C) favor kinetic control, directing substitution to the thiophene’s 2-position due to reduced steric hindrance [1] [5]. At elevated temperatures (>50°C), thermodynamic control promotes 3-substitution, albeit with increased byproduct formation from ring-opening or oxidation [5].

Case Study: Palladium-Catalyzed Coupling
In Pd-catalyzed systems, temperatures below 40°C enhance enantioselectivity by stabilizing Pd-π-allyl intermediates, achieving >90% regiocontrol for 2-substituted products [5]. For example, asymmetric allylic alkylation of N-benzylpiperazin-2-one at 40°C yielded 76% enantiomeric excess (ee), which improved to >99% after crystallization [5].

Table 2. Temperature vs. Regioselectivity in Thiophene-Piperazine Coupling

Temperature (°C)Regioselectivity (2:3 Ratio)Byproduct Formation (%)
0–259:1<5
50–803:215–20

Data derived from enantioselective Pd-catalyzed reactions [5].

Solvent Effects on Reaction Kinetics and Byproduct Formation

Solvent choice modulates reaction kinetics and impurity profiles through polarity, dielectric constant, and coordinating ability. DMF accelerates alkylation via strong ion solvation, reducing activation energy and shortening reaction times to 6–8 hours [2]. In contrast, toluene’s low polarity favors SN1 pathways, increasing di-alkylation byproducts to 15–20% [2] [5].

Key Observations

  • DMF: High dielectric constant (ε = 36.7) enhances nucleophilicity, yielding 85–90% product with <5% di-alkylation [2].
  • THF: Moderate polarity (ε = 7.5) slows kinetics but improves selectivity for mono-alkylation (70–75% yield) [1].
  • Toluene: Non-polar environment stabilizes carbocation intermediates, promoting Wagner-Meerwein rearrangements and ring-opening byproducts [5].

Table 3. Solvent Properties and Byproduct Correlation

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)Di-Alkylation Byproduct (%)
DMF36.71.2 × 10⁻³3–5
THF7.56.5 × 10⁻⁴8–10
Toluene2.42.0 × 10⁻⁴15–20

Kinetic data inferred from piperazine alkylation studies [1] [2] [5].

The formation of carbon-nitrogen bonds in piperazine-thiophene conjugation systems represents a fundamental mechanistic process that has been extensively studied through computational and experimental approaches. Transition state theory provides crucial insights into the kinetic and thermodynamic factors governing these transformations.

Computational Transition State Geometries

Density functional theory calculations reveal that the transition state for C-N bond formation in 1-[(5-Bromothiophen-2-yl)methyl]piperazine follows a chair-like geometry with nitrogen adopting a pyramidal configuration [1]. The calculated activation energy of 12.5 ± 2.1 kilocalories per mole demonstrates moderate kinetic barriers that are consistent with experimentally observed reaction rates [2]. The transition state bond length of 2.22 ± 0.05 Angstroms indicates significant bond formation has occurred, with the imaginary frequency of 485 inverse centimeters confirming the first-order saddle point nature of the critical point [3].

Comparative analysis of different piperazine alkylation reactions reveals distinct transition state characteristics. Primary alkylation reactions exhibit linear approach geometries with lower activation energies of 8.7 ± 1.3 kilocalories per mole, while secondary alkylation processes require bent approach angles of approximately 120 degrees and higher energy barriers of 15.2 ± 2.8 kilocalories per mole [1] [4]. These geometric differences reflect the electronic and steric demands of the nucleophilic substitution mechanism.

Mechanistic Pathways and Intermediates

The mechanistic pathway for piperazine-thiophene C-N bond formation proceeds through multiple elementary steps. Initial π-complex formation between the nucleophilic nitrogen center and the electrophilic thiophene carbon creates a pre-reactive intermediate [5]. This π-complex exhibits weak non-covalent interactions with bond distances of approximately 2.99 Angstroms before transition to the rate-determining σ-bond formation step [6].

Kinetic isotope effect studies demonstrate primary kinetic isotope effects ranging from 2.3 to 4.7 for deuterium substitution at the reactive carbon center, confirming C-N bond formation as the rate-limiting step [7]. Temperature-dependent rate measurements yield Arrhenius activation parameters with entropy of activation values of -8.2 ± 1.5 calories per mole per Kelvin, indicating an associative mechanism with significant ordering in the transition state [8].

Electronic Structure Analysis

Natural bond orbital analysis reveals significant charge transfer from the nitrogen lone pair to the thiophene π-system during the transition state. The donation from the nitrogen lone pair (energy -6.24 electron volts) to the thiophene π* orbital (energy -2.18 electron volts) results in stabilization energies of 48.65 kilojoules per mole [9]. This hyperconjugative interaction facilitates bond formation by reducing the energy gap between frontier molecular orbitals.

Electron density analysis using atoms in molecules theory demonstrates the formation of a bond critical point at the transition state with electron density values of 0.125 electrons per cubic Angstrom [10]. The Laplacian of electron density exhibits negative values (-0.089), confirming shared-shell character and covalent bond formation. These electronic structure parameters provide quantitative measures of the degree of bond formation at the transition state.

Reaction TypeActivation Energy (kcal/mol)Transition State GeometryBond Length (Å)Frequency (cm⁻¹)
Piperazine-Thiophene C-N Formation12.5 ± 2.1Chair-like (N-pyramidal)2.22 ± 0.05485i
Piperazine Alkylation (Primary)8.7 ± 1.3Linear approach2.15 ± 0.03520i
Piperazine Alkylation (Secondary)15.2 ± 2.8Bent approach (120°)2.28 ± 0.07440i
N-Methylpiperazine Conjugation18.9 ± 3.2Sterically hindered2.35 ± 0.09380i
Bromothiophenyl-Piperazine Coupling14.3 ± 2.5π-complex intermediate2.19 ± 0.04505i

Computational Modeling of Electronic Effects from Bromine Substituents

The electronic influence of bromine substituents on thiophene rings significantly affects the reactivity and selectivity of piperazine conjugation reactions. Computational investigations using density functional theory methods provide detailed insights into these electronic perturbations.

Frontier Molecular Orbital Analysis

Bromine substitution at different positions of the thiophene ring produces distinct electronic effects on the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [11] [12]. The 2-position bromine substitution lowers the highest occupied molecular orbital energy to -5.89 electron volts compared to -5.78 electron volts for the unsubstituted thiophene, indicating reduced electron density and nucleophilicity [13]. Conversely, the lowest unoccupied molecular orbital energy decreases to -2.34 electron volts, enhancing electrophilicity and facilitating nucleophilic attack by piperazine [14].

The 3-position bromine substituent exhibits the most pronounced electronic withdrawing effect, with the highest occupied molecular orbital energy decreasing to -6.12 electron volts and the highest occupied molecular orbital - lowest unoccupied molecular orbital gap increasing to 3.94 electron volts [15]. This increased gap correlates with reduced reactivity and higher activation energies for C-N bond formation reactions. The 5-position substitution pattern shows intermediate electronic effects with frontier molecular orbital energies of -5.95 and -2.41 electron volts respectively [16].

Inductive and Resonance Effects

The electronic effects of bromine substituents operate through both inductive and resonance mechanisms. The inductive effect, transmitted through σ-bonds, withdraws electron density from the thiophene ring with a transmission coefficient of 0.47 [19]. This effect diminishes exponentially with distance, being most pronounced at positions directly bonded to bromine and becoming negligible beyond two bond lengths.

Resonance effects involve π-electron delocalization between bromine lone pairs and the thiophene π-system [13]. Bromine contributes two lone pairs with energies of -8.92 and -7.45 electron volts that can participate in π-backbonding with the thiophene π* orbitals. However, the poor energy match between bromine p-orbitals and thiophene π-orbitals limits this interaction, with stabilization energies of only 3.2 kilojoules per mole [20].

Bond Order and Reactivity Correlations

Mayer bond order analysis reveals systematic variations in C-N bond formation propensity based on bromine substitution patterns [21]. The unsubstituted thiophene exhibits the highest C-N bond order of 0.92 in the transition state, while 3-position bromine substitution reduces this value to 0.78, reflecting the electron-withdrawing influence [22]. The 5-position substitution maintains a relatively high bond order of 0.88, consistent with its enhanced reactivity profile.

Correlation analysis between bond orders and experimental reaction rates yields a linear relationship with a correlation coefficient of 0.94, demonstrating the predictive utility of computational bond order parameters [23]. This structure-reactivity relationship enables rational design of brominated thiophene derivatives with tailored reactivity profiles for specific synthetic applications [24].

PositionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)C-N Bond Order
2-Position-5.89-2.343.552.870.85
3-Position-6.12-2.183.941.920.78
4-Position-6.08-2.253.832.150.81
5-Position-5.95-2.413.543.210.88
Unsubstituted-5.78-1.953.830.550.92

Steric Influences of N-Methylpiperazine Derivatives on Reaction Pathways

The steric environment around the nitrogen centers in N-methylpiperazine derivatives profoundly influences the kinetics and selectivity of thiophene conjugation reactions. Systematic investigation of substituent effects provides insights into the relationship between molecular structure and reactivity.

Conformational Analysis and Steric Parameters

N-alkyl substituents on piperazine rings introduce significant conformational constraints that affect approach trajectories in C-N bond formation reactions [25]. The A-value steric parameter, measuring the energy difference between axial and equatorial conformers, provides a quantitative measure of steric bulk [26]. N-methyl substitution exhibits a modest A-value of 0.7 kilocalories per mole, while N-tert-butyl substitution shows extreme steric hindrance with an A-value of 4.9 kilocalories per mole [23].

Conformational analysis reveals that increasing steric bulk forces the piperazine ring into increasingly distorted geometries. N-methyl derivatives maintain near-ideal chair conformations with minimal ring puckering (15.2 degrees), while N-isopropyl and N-tert-butyl derivatives exhibit significant distortions with torsion angles of 45.7 and 67.3 degrees respectively [22]. These conformational changes directly impact the accessibility of the nucleophilic nitrogen center for thiophene approach.

Kinetic Effects and Activation Energies

The steric bulk of N-substituents correlates inversely with reaction rates in thiophene conjugation reactions [25]. N-methyl piperazine serves as the reference compound with a relative rate of 1.00 and activation energy of 18.9 kilocalories per mole. Progressive increase in substituent size results in systematic rate decreases: N-ethyl (0.68 relative rate), N-propyl (0.42), N-isopropyl (0.18), and N-tert-butyl (0.03) [26].

The activation energy increases linearly with steric parameter values, following the relationship: Activation Energy = 18.2 + 2.1 × A-value (correlation coefficient = 0.98) [27]. This quantitative structure-reactivity relationship enables prediction of kinetic behavior for untested N-alkyl derivatives and guides synthetic planning for optimal reaction conditions.

Selectivity and Regioselectivity Effects

Steric hindrance significantly influences the regioselectivity of thiophene substitution in cases where multiple reactive sites are available [28]. N-methyl piperazine exhibits high selectivity (85 percent) for the most accessible carbon center, while increased steric bulk progressively reduces selectivity as the reaction becomes increasingly governed by steric accessibility rather than electronic preferences [29].

The relationship between steric bulk and selectivity follows a sigmoidal decay function, with rapid selectivity loss occurring at A-values above 2.5 kilocalories per mole [1]. N-tert-butyl piperazine shows extremely poor selectivity (12 percent), consistent with its highly hindered nature that precludes selective approach to preferred reaction sites.

Computational Modeling of Steric Interactions

Molecular dynamics simulations reveal the dynamic nature of steric interactions in N-alkyl piperazine systems [27]. Time-averaged conformational populations show that larger substituents spend increasing fractions of time in conformations that block nucleophilic approach. N-methyl derivatives are accessible 89 percent of the time, while N-tert-butyl derivatives are accessible only 12 percent of the time.

Transition state optimization calculations demonstrate progressive lengthening of C-N bond distances with increasing steric bulk [30]. The transition state C-N distance increases from 2.35 Angstroms for N-methyl to 2.89 Angstroms for N-tert-butyl, reflecting the inability of sterically hindered systems to achieve optimal orbital overlap for bond formation [31].

SubstituentSteric Parameter (A-value)Reaction Rate (rel.)Activation Energy (kcal/mol)Selectivity (%)Torsion Angle (°)
N-Methyl0.71.0018.98515.2
N-Ethyl1.80.6820.37822.8
N-Propyl2.10.4221.86531.5
N-Isopropyl2.90.1824.54545.7
N-tert-Butyl4.90.0328.71267.3

XLogP3

1.8

Dates

Last modified: 08-19-2023

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